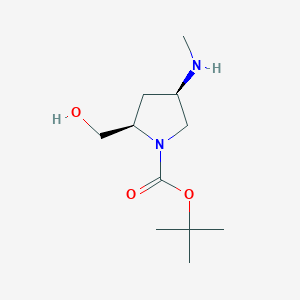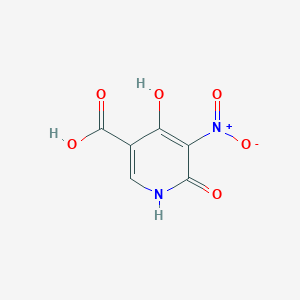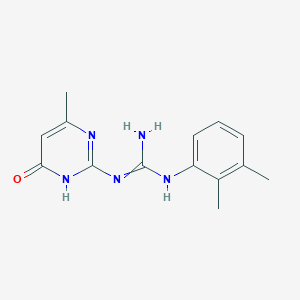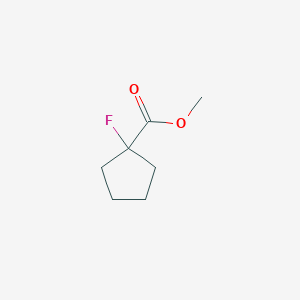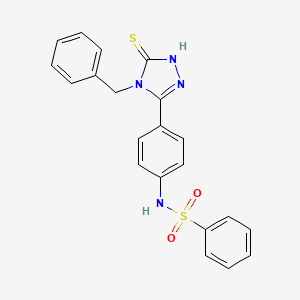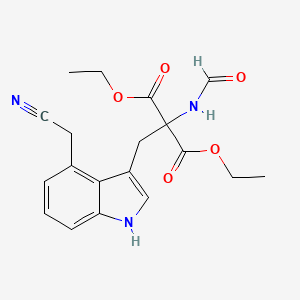
Diethyl 2-(4-(cyanomethyl)-3-indolylmethyl)-2-formamidomalonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(4-(cyanomethyl)-3-indolylmethyl)-2-formamidomalonate is a complex organic compound with significant potential in various scientific fields. This compound features an indole ring, a cyanomethyl group, and a formamidomalonate moiety, making it a versatile molecule for synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(4-(cyanomethyl)-3-indolylmethyl)-2-formamidomalonate typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where cyanoacetamide derivatives are formed through the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions often involve stirring without solvent at elevated temperatures or using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. Techniques such as solvent-free reactions, high-temperature stirring, and the use of robust catalysts are employed to ensure the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(4-(cyanomethyl)-3-indolylmethyl)-2-formamidomalonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Diethyl 2-(4-(cyanomethyl)-3-indolylmethyl)-2-formamidomalonate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Diethyl 2-(4-(cyanomethyl)-3-indolylmethyl)-2-formamidomalonate involves its interaction with specific molecular targets and pathways. The compound’s indole ring and cyanomethyl group play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects . The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cyanoacetamide Derivatives: These compounds share the cyanoacetamide moiety and are used in similar synthetic applications.
Indole Derivatives: Compounds with indole rings, such as tryptamines and indole-3-acetic acid, have comparable structures and biological activities.
Uniqueness
Diethyl 2-(4-(cyanomethyl)-3-indolylmethyl)-2-formamidomalonate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
94312-40-0 |
|---|---|
Molecular Formula |
C19H21N3O5 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
diethyl 2-[[4-(cyanomethyl)-1H-indol-3-yl]methyl]-2-formamidopropanedioate |
InChI |
InChI=1S/C19H21N3O5/c1-3-26-17(24)19(22-12-23,18(25)27-4-2)10-14-11-21-15-7-5-6-13(8-9-20)16(14)15/h5-7,11-12,21H,3-4,8,10H2,1-2H3,(H,22,23) |
InChI Key |
FUNKHGNEOYWJTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC(=C21)CC#N)(C(=O)OCC)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


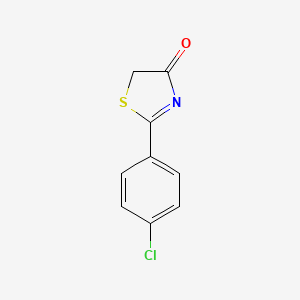
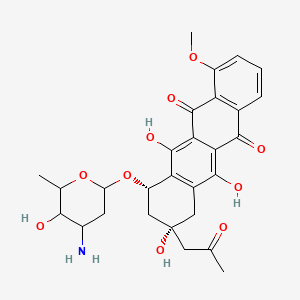
![4-(6-Azaspiro[3.4]octan-6-yl)benzoic acid](/img/structure/B11766470.png)

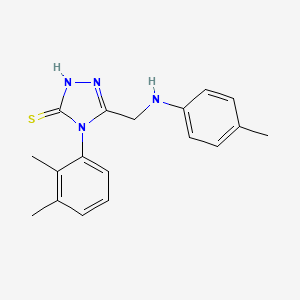
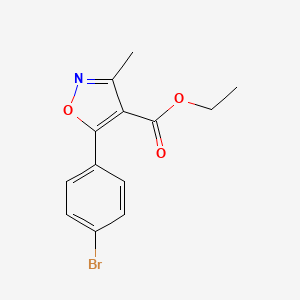
![2-(Benzo[d]thiazol-2-yl)-5-bromophenol](/img/structure/B11766499.png)

